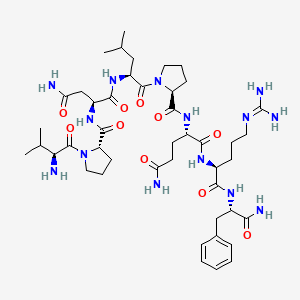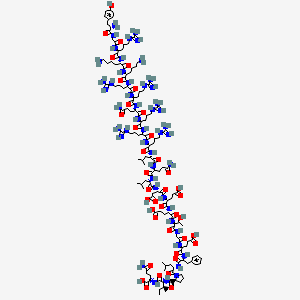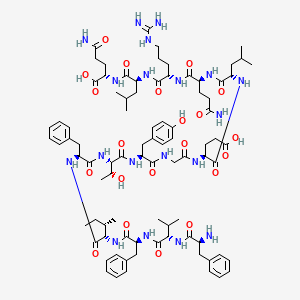![molecular formula C24H40O4 B561654 (8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one CAS No. 359436-56-9](/img/structure/B561654.png)
(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-酮七鰓鰻醇是一种主要存在于海七鰓鰻(Petromyzon marinus)中的胆汁酸衍生物。 它是雄性海七鰓鰻性信息素的重要组成部分,在调节雌性的繁殖行为中起着至关重要的作用 。 这种化合物以其影响未成熟海七鰓鰻的垂体-下丘脑-性腺轴的能力而闻名,从而影响其性成熟 .
作用机制
3-酮七鰓鰻醇通过调节海七鰓鰻中促性腺激素释放激素的合成和释放来发挥作用。这种调节影响垂体-下丘脑-性腺轴,导致性成熟和繁殖行为的变化。 分子靶标包括嗅觉系统和神经内分泌途径中的特定受体 .
类似化合物:
七鰓鰻醇硫酸盐: 另一种具有类似信息素活性的胆汁酸衍生物。
七鰓鰻胺二硫酸盐: 海七鰓鰻中涉及化学通讯的相关化合物。
七鰓鰻甾醇二硫酸盐: 另一种具有不同生物学功能的胆汁酸衍生物.
独特性: 3-酮七鰓鰻醇由于其在调节海七鰓鰻的繁殖行为中的特定作用而独一无二。 它影响垂体-下丘脑-性腺轴的能力使其区别于其他类似化合物 .
生化分析
Biochemical Properties
3-Keto Petromyzonol interacts with various biomolecules, particularly influencing the synthesis and release of GnRH . It modulates the hypothalamic-pituitary-gonadal (HPG) output in immature sea lamprey . The compound’s interaction with these biomolecules significantly impacts the biochemical reactions within the organism.
Cellular Effects
3-Keto Petromyzonol has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 3-Keto Petromyzonol increases plasma 15α-hydroxyprogesterone concentrations and brain gene expressions .
Molecular Mechanism
The molecular mechanism of 3-Keto Petromyzonol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates both the synthesis and release of GnRH, thereby altering the output of the HPG axis in immature sea lamprey .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Keto Petromyzonol change over time. It has been observed that exposure to 3-Keto Petromyzonol increased Jun mRNA but decreased lGnRH-III mRNA concentrations in the forebrain of immature females . This indicates the temporal effects of this compound on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Keto Petromyzonol vary with different dosages in animal models. For instance, there was no apparent dose effect of 3-Keto Petromyzonol within the range examined in one study . Higher concentrations appeared to show longer latency in elevating plasma 15α-hydroxyprogesterone compared to lower concentrations .
Metabolic Pathways
3-Keto Petromyzonol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to upregulate bile acid biosynthesis by altering amino acid metabolisms .
Transport and Distribution
3-Keto Petromyzonol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it is primarily released from the gills, suggesting a conversion of petromyzonol sulfate to 3-Keto Petromyzonol in the gill epithelium .
Subcellular Localization
Given its significant role in modulating the HPG axis, it is likely to be localized in specific compartments or organelles where it exerts its effects .
准备方法
合成路线和反应条件: 3-酮七鰓鰻醇的合成涉及多个步骤,从胆固醇或其他胆汁酸前体开始。该过程通常包括羟基化、氧化和硫酸化反应。关键步骤是:
羟基化: 在类固醇骨架的特定位置引入羟基。
氧化: 将羟基转化为酮基。
硫酸化: 在特定位置添加硫酸基,以增强溶解度和生物活性.
工业生产方法: 由于 3-酮七鰓鰻醇在海七鰓鰻中具有特定的生物学作用,因此其工业生产并不常见。 可以使用类似的多步有机合成技术生产合成类似物,通常涉及高级色谱纯化方法以实现高纯度 .
化学反应分析
反应类型: 3-酮七鰓鰻醇会发生各种化学反应,包括:
还原: 将酮基还原回羟基。
取代: 用其他取代基取代官能团。
常见试剂和条件:
氧化: 诸如高锰酸钾或三氧化铬之类的试剂。
还原: 诸如硼氢化钠或氢化锂铝之类的试剂。
科学研究应用
3-酮七鰓鰻醇有几个科学研究应用:
化学: 用作研究类固醇化学和胆汁酸代谢的模型化合物。
生物学: 研究其在海七鰓鰻的化学通讯和繁殖行为中的作用。
医药: 在了解激素调节和开发基于信息素的害虫防治策略方面具有潜在应用。
相似化合物的比较
Petromyzonol Sulfate: Another bile acid derivative with similar pheromonal activity.
Petromyzonamine Disulfate: A related compound involved in chemical communication in sea lampreys.
Petromyzosterol Disulfate: Another bile acid derivative with distinct biological functions.
Uniqueness: 3-Keto Petromyzonol is unique due to its specific role in modulating reproductive behaviors in sea lampreys. Its ability to influence the hypothalamic-pituitary-gonadal axis sets it apart from other similar compounds .
属性
IUPAC Name |
(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLORKLFLMTHHY-RJQVRNMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 3-keto Petromyzonol Sulfate (3kPZS) and why is it important?
A1: 3-keto Petromyzonol Sulfate (3kPZS) is a bile acid [] that acts as a crucial component of the sex pheromone released by male sea lampreys (Petromyzon marinus) during spawning. [, ] This pheromone plays a vital role in attracting ovulating females, guiding them towards spawning grounds and ultimately, contributing to successful reproduction in this species. []
Q2: How does 3kPZS interact with its target to exert its effects?
A2: 3kPZS interacts with specific olfactory receptors in the olfactory epithelium of female sea lampreys. [, ] While the precise mechanisms are still under investigation, two highly related odorant receptors, OR320a and OR320b, have been identified as being particularly sensitive to 3kPZS and other C24 5α-bile acids. [] These receptors are believed to initiate a signaling cascade that ultimately leads to behavioral and physiological responses in females.
Q3: What are the downstream effects of 3kPZS in female sea lampreys?
A3: Upon detection of 3kPZS, female sea lampreys exhibit a range of behavioral responses, including increased searching behavior, upstream movement towards the source of the pheromone, and preference for nests treated with the compound. [, ] Furthermore, 3kPZS has been shown to influence neuroendocrine pathways in females, specifically impacting the serotonergic system in the brain [] and potentially priming the hypothalamic-pituitary-gonadal (HPG) axis. [, ]
Q4: Are there species differences in the response to 3kPZS?
A4: Yes, while 3kPZS is a critical component of the male sea lamprey pheromone, its role in other lamprey species is more nuanced. Research indicates that 3kPZS might be a more recently evolved signal, primarily used by the sea lamprey (P. marinus) and the chestnut lamprey (Ichthyomyzon castaneus). [] Other lamprey species, like the silver lamprey (Ichthyomyzon unicuspis), do not appear to utilize 3kPZS for sexual communication, but females display a preference for the compound, likely due to its association with productive larval habitats. [] This suggests a potential receiver bias, where a pre-existing preference for a non-sexual cue might have been exploited during the evolution of the 3kPZS-based pheromone system in certain lamprey lineages. []
Q5: Can other compounds interfere with the action of 3kPZS?
A5: Yes, research suggests that petromyzonol sulfate (PZS), another bile acid released by lampreys, can act as a pheromone antagonist to 3kPZS. [] While both larvae and male sea lampreys release 3kPZS, larvae release a higher ratio of PZS to 3kPZS. [] This difference in ratios allows females to distinguish between larval cues and the male pheromone, preventing them from being misled into unsuitable nursery habitats during mate searching. []
Q6: Does the concentration of 3kPZS influence its effects?
A6: Yes, the concentration of 3kPZS plays a significant role in its biological activity. Electrophysiological studies demonstrate that female sea lampreys are highly sensitive to even minute concentrations of 3kPZS, with detection thresholds as low as 10^-10 Molar. [] Behavioral studies also highlight the importance of concentration, as different ratios of 3kPZS to other pheromone components, like the bile alcohol 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), can significantly impact female attraction and nest choice. []
Q7: What is the potential for using 3kPZS in sea lamprey control?
A7: Given its powerful biological activity and species-specificity, 3kPZS holds substantial promise for development into pheromone-based control strategies for invasive sea lamprey populations in the Laurentian Great Lakes. [, ] Researchers are exploring its potential as a trap lure, aiming to exploit the potent attraction of females to this pheromone component to improve trapping efficiency and curb the ecological damage caused by this invasive species. [, ]
Q8: What analytical methods are used to study 3kPZS?
A8: A variety of sophisticated analytical techniques are employed to study 3kPZS, including:
- High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 3kPZS from complex biological samples. [, , ]
- Mass Spectrometry (MS): Coupled with HPLC, MS allows for precise identification and structural characterization of 3kPZS and related bile acids. [, , ]
- Electro-olfactogram (EOG) Recording: Measures the electrical responses of the olfactory epithelium to different concentrations of 3kPZS, providing insights into the sensitivity and specificity of pheromone detection. [, ]
- Immunohistochemistry: Enables visualization of 3kPZS distribution in tissues, using antibodies specific to the compound. []
Q9: Are there any known environmental concerns associated with 3kPZS?
A9: While 3kPZS is a naturally occurring compound, its potential environmental impacts, particularly in relation to its use as a control agent for invasive sea lamprey, require careful consideration. Research is ongoing to assess its potential for bioaccumulation, degradation pathways, and any potential effects on non-target species. []
Q10: What is the future direction of research on 3kPZS?
A10: Future research on 3kPZS is multifaceted, encompassing:
- Structure-activity relationships: Investigating how modifications to the 3kPZS molecule impact its activity, potency, and potential for development into more effective and environmentally friendly control agents. []
- Species-specificity: Further exploring the evolutionary history of 3kPZS signaling in different lamprey species to better understand the development of pheromone communication systems. []
- Field applications: Optimizing the use of 3kPZS and other pheromone components in integrated pest management strategies to control invasive sea lamprey populations. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![d[Cha4]AVP](/img/structure/B561571.png)
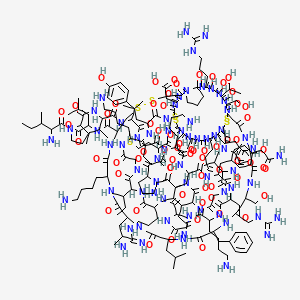

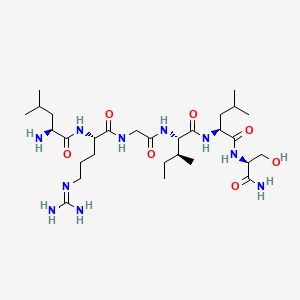
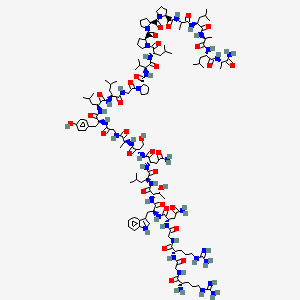
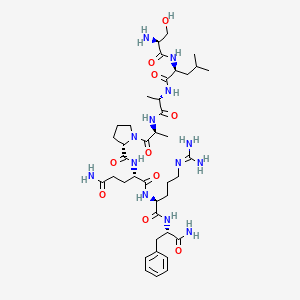
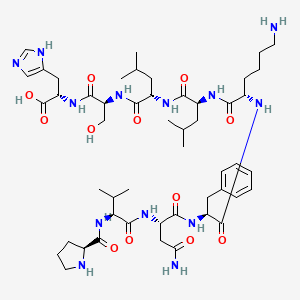
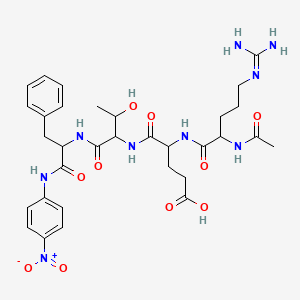
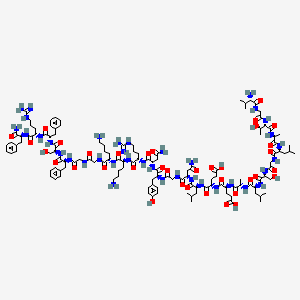
![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)
